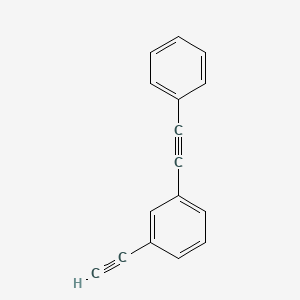

Benzene, 1-ethynyl-3-(phenylethynyl)-

Description

Contextualization within Arylene-Ethynylene and Poly(arylene ethynylene) Chemistry

Arylene-ethynylene compounds, and their polymeric counterparts, poly(arylene ethynylene)s (PAEs), are a cornerstone of modern materials chemistry. researchgate.net These molecules are characterized by alternating aromatic rings and carbon-carbon triple bonds, which create a rigid, π-conjugated system. This extended conjugation endows them with unique electronic and photophysical properties, making them highly valuable for applications in electronics and optics. researchgate.net

The subject of this article, Benzene (B151609), 1-ethynyl-3-(phenylethynyl)-, is a quintessential building block within this class. Its core, a 1,3-diethynylbenzene (B158350) unit, provides a non-linear or bent linkage. This contrasts with its linear counterpart, 1,4-diethynylbenzene, and introduces specific conformational characteristics. nih.gov The meta-phenylene ethynylene linkage is known to induce helical conformations in oligomers and polymers, a trait that is of significant interest in the development of chiral materials and foldamers. mdpi.comacs.org The presence of both a terminal alkyne (the ethynyl (B1212043) group) and an internal alkyne (the phenylethynyl group) offers distinct reactive sites for further chemical transformations.

Polymers derived from diethynylarenes, such as 1,3-diethynylbenzene, are known to possess a range of valuable properties including heat resistance and high surface area, making them suitable for creating catalysts and sorbents. nih.gov The incorporation of such units into PAEs can influence the polymer's rigidity, solubility, and solid-state packing. researchgate.net The phenylethynyl group, a common substituent in this field, extends the π-system, further modulating the electronic and optical properties of the molecule.

Significance in Contemporary Organic Synthesis and Materials Science

The synthetic accessibility and inherent functionalities of Benzene, 1-ethynyl-3-(phenylethynyl)- make it a molecule of high interest. Its synthesis would most likely be achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. researchgate.netmdpi.com This powerful C-C bond-forming reaction is the method of choice for constructing arylene-ethynylene linkages.

A plausible and efficient synthetic route is outlined in the table below, demonstrating a sequential Sonogashira coupling strategy.

Table 1: Plausible Synthetic Pathway for Benzene, 1-ethynyl-3-(phenylethynyl)-

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 1 | 1,3-Dibromobenzene | Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI, Et₃N | 1-Bromo-3-(phenylethynyl)benzene (B8222914) |

| 2 | 1-Bromo-3-(phenylethynyl)benzene | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N | 1-(Phenylethynyl)-3-(trimethylsilylethynyl)benzene |

| 3 | 1-(Phenylethynyl)-3-(trimethylsilylethynyl)benzene | K₂CO₃, MeOH/THF | Benzene, 1-ethynyl-3-(phenylethynyl)- |

This step-wise approach allows for the controlled introduction of different ethynyl groups. The use of a silyl-protected acetylene (B1199291) in the second step is a standard technique to prevent self-coupling of the terminal alkyne.

In materials science, the significance of this molecule lies in its potential as a monomer or a key intermediate. The terminal ethynyl group allows for its polymerization or for its attachment to other molecules or surfaces through "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. researchgate.net As a monomer, it can be used to create PAEs with unique, bent architectures. nih.govresearchgate.net

The bent-core nature of Benzene, 1-ethynyl-3-(phenylethynyl)- is particularly noteworthy. Molecules with such geometries are known to form novel liquid crystal phases, often referred to as "banana" phases. researchgate.net These materials can exhibit unusual properties like ferroelectricity and could be used in advanced display technologies. The self-assembly of bent-core molecules can lead to the formation of complex nanostructures, such as helical fibers and columnar aggregates. aps.orgcsic.es

Overview of Research Trajectories for Benzene, 1-ethynyl-3-(phenylethynyl)- and Related Derivatives

Given the foundational importance of its structural components, the research trajectories for Benzene, 1-ethynyl-3-(phenylethynyl)- and its derivatives are likely to be diverse and impactful.

One major area of investigation would be its use in the synthesis of novel PAEs. Polymerization of this monomer could lead to materials with interesting helical structures, potentially with applications in chiral separations or asymmetric catalysis. mdpi.com The resulting polymers would combine the properties of meta- and para-linked PAEs, potentially leading to materials with tunable processability and strong photoluminescence. acs.org

Another promising research direction is in the field of supramolecular chemistry. The bent geometry of the molecule could be exploited to create macrocycles and molecular cages with specific host-guest binding properties. nii.ac.jp The self-assembly of this molecule and its derivatives, particularly amphiphilic versions, could be explored for the formation of nanostructured materials with ordered domains, such as lyotropic liquid crystals or thin films for electronic devices. documentsdelivered.comnih.govnih.gov

Furthermore, the molecule could serve as a model compound for studying the photophysical properties of bent chromophores. Understanding how the meta-linkage disrupts or modifies the π-conjugation compared to linear systems is of fundamental importance for designing new fluorescent sensors and organic light-emitting diodes (OLEDs). scientificadvances.co.inresearchgate.net Research into the electronic communication between the two alkyne-substituted arms of the molecule would also be a valuable pursuit.

Below is a table summarizing the properties of some related arylene-ethynylene compounds, which provide context for the expected characteristics of Benzene, 1-ethynyl-3-(phenylethynyl)-.

Table 2: Properties of Analogous Arylene-Ethynylene Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1,3-Diethynylbenzene | C₁₀H₆ | 126.16 | Liquid |

| 1,4-Diethynylbenzene | C₁₀H₆ | 126.16 | Solid |

| Phenylacetylene | C₈H₆ | 102.14 | Liquid |

| 1,4-Bis(phenylethynyl)benzene (B159325) | C₂₂H₁₄ | 278.35 | Crystalline Powder |

Structure

2D Structure

3D Structure

Properties

CAS No. |

147492-78-2 |

|---|---|

Molecular Formula |

C16H10 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-ethynyl-3-(2-phenylethynyl)benzene |

InChI |

InChI=1S/C16H10/c1-2-14-9-6-10-16(13-14)12-11-15-7-4-3-5-8-15/h1,3-10,13H |

InChI Key |

AYZRPQZFVKSAHP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1 Ethynyl 3 Phenylethynyl and Its Architectures

Convergent and Divergent Synthetic Pathways

The synthesis of asymmetrically substituted phenylacetylene (B144264) derivatives like Benzene (B151609), 1-ethynyl-3-(phenylethynyl)- can be approached through two primary strategies: convergent and divergent synthesis.

A divergent synthetic pathway , conversely, begins with a central molecular core that is sequentially functionalized. In this case, one might start with a 1,3-dihalogenated benzene ring. The first step would be a selective coupling reaction at one of the halogenated sites with a phenylacetylene unit, followed by a second, different coupling reaction at the remaining site to introduce the terminal ethynyl (B1212043) group. While potentially shorter, this method can sometimes be complicated by issues of selectivity and the separation of similarly structured intermediates. epa.gov

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are fundamental to the construction of carbon-carbon bonds, particularly the sp-sp2 bonds that form the backbone of phenylethynylene structures.

Sonogashira Coupling for Terminal Alkyne Functionalization

The Sonogashira coupling is the most prominent and widely utilized method for the synthesis of aryl alkynes. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine (B128534) or piperidine. scielo.org.mxbeilstein-journals.org

The synthesis of Benzene, 1-ethynyl-3-(phenylethynyl)- can be envisioned through a stepwise Sonogashira approach. A common route involves the reaction of a dihalogenated benzene, such as 1-bromo-3-iodobenzene, with phenylacetylene. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective initial coupling. The resulting 1-bromo-3-(phenylethynyl)benzene (B8222914) can then be subjected to a second Sonogashira coupling with a protected acetylene (B1199291), like trimethylsilylacetylene (B32187) (TMSA), followed by deprotection.

Challenges in multiple Sonogashira reactions on a single aromatic ring include the formation of mixtures of products with varying degrees of substitution, which can be difficult to separate due to similar polarities. epa.gov The choice of halogen is critical; aryl iodides are generally more reactive than aryl bromides, which can be exploited to control the reaction sequence. epa.govrsc.org

Table 1: Examples of Sonogashira Coupling Conditions for Aryl Alkyne Synthesis

| Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | 5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina | THF-DMA | 75 °C, 72 h | Low (<2%) | rsc.org |

| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | 55 °C, 3 h | 85% | beilstein-journals.org |

| 1,2-Diiodo-3-(phenylethynyl)benzene | 4-Iodoaniline (B139537) | (Ph₃P)₂PdCl₂ / CuI | Piperidine | 120 °C, 24 h | 40% | nih.gov |

| 2,5-Diiodo-N-morpholinebenzamide | Phenylacetylene | Not specified | DMSO | Not specified | 60% | scielo.org.mx |

Alternative Metal-Catalyzed Coupling Reactions, including Lithium Acetylides

While the Sonogashira reaction is dominant, alternative coupling strategies exist. These can offer advantages in terms of reaction conditions or compatibility with sensitive functional groups.

Lithium Acetylides: An efficient method for forming C(sp)-C(sp³) bonds involves the palladium-catalyzed cross-coupling of benzyl (B1604629) bromides with lithium acetylides. nih.govrug.nl This reaction can proceed rapidly at room temperature and tolerates organolithium-sensitive functional groups like esters and nitriles. nih.govrug.nl For the synthesis of the target molecule, a precursor like 3-bromomethyl-1-(phenylethynyl)benzene could theoretically be coupled with lithium acetylide. The lithium acetylides themselves are generated from terminal alkynes, such as phenylacetylene. nih.govrug.nl

Other Metal Catalysts: Research has explored replacing palladium with more earth-abundant and less toxic metals like iron or cobalt for Sonogashira-type reactions. beilstein-journals.org For instance, iron(III) chloride or iron nanoparticles have been shown to catalyze the coupling of aryl iodides with terminal acetylenes. beilstein-journals.org Additionally, "palladium-free" methods have been developed, such as the reaction of acetylide anions with quinones followed by reduction, which provides a route to symmetrically and asymmetrically substituted phenyleneethynylenes. rsc.org

Precursor Design and Derivatization Approaches

The successful synthesis of Benzene, 1-ethynyl-3-(phenylethynyl)- relies heavily on the strategic design and preparation of key intermediates. This often involves the use of halogenated arenes and silyl-protected alkynes to control reactivity and facilitate purification.

Preparation of Halogenated and Silylated Phenylethynylbenzene Intermediates

The stepwise construction of the target molecule necessitates precursors where different positions on the benzene ring can be addressed selectively.

Halogenated Intermediates: A common strategy is to start with a dihalogenated benzene where the halogens have different reactivities, such as 1-bromo-3-iodobenzene. A Sonogashira coupling with one equivalent of phenylacetylene will preferentially occur at the more reactive iodine position, yielding 1-bromo-3-(phenylethynyl)benzene. This mono-coupled product is a crucial halogenated intermediate, ready for a subsequent coupling reaction at the bromine position. rsc.orgnih.govchemscene.com Highly functionalized intermediates, such as 1,2-diiodo-3-(phenylethynyl)benzene, have been synthesized in good yields (60%) via regioselective Sonogashira coupling. rsc.org

Silylated Intermediates: To introduce a terminal alkyne in a controlled manner, silyl-protected acetylenes are frequently used. Trimethylsilyl (TMS), triisopropylsilyl (TIPS), or tert-butyldimethylsilyl (TBDMS) groups act as "placeholders" for the terminal alkyne's acidic proton, preventing unwanted side reactions like homocoupling (Glaser coupling). A key silylated precursor, 1-((trimethylsilyl)ethynyl)-3-(phenylethynyl)benzene, can be synthesized by coupling the aforementioned 1-bromo-3-(phenylethynyl)benzene with trimethylsilylacetylene (TMSA). Alternatively, 4-trimethylsilylethynyl iodobenzene (B50100) has been prepared from 4-iodoaniline and TMSA via a diazo reaction and halogenation as a versatile building block. epa.gov

Selective Desilylation for Terminal Alkyne Generation

The final step in many synthetic routes to terminal alkynes is the removal of the silyl (B83357) protecting group. This deprotection must be selective and high-yielding to furnish the desired product.

Fluoride-based reagents: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a very common and effective reagent for removing silyl groups, particularly TMS. nih.gov The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). scispace.com

Base-mediated cleavage: Simple bases like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in a protic solvent such as methanol (B129727) can also efficiently cleave the silicon-carbon bond. epa.govscispace.com This method is often cost-effective and straightforward.

Table 2: Common Reagents for Silyl Group Deprotection

| Silylated Precursor | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| TMS-protected alkyne | Tetrabutylammonium fluoride (TBAF) | THF | Reflux, 3 hrs | Terminal alkyne | scispace.com |

| TMS-protected alkyne | Potassium hydroxide (KOH) | Methanol | Stirring, 3 hrs | Terminal alkyne | scispace.com |

| TMS-protected alkyne | Potassium carbonate (K₂CO₃) | Methanol | Stirring, 2 hrs | Terminal alkyne | scispace.com |

Synthesis of Multi-Armed and Star-Shaped Oligo(phenylene ethynylene) Structures Incorporating Phenylethynyl Moieties

The construction of multi-armed and star-shaped oligo(phenylene ethynylene) (OPE) architectures has garnered significant interest due to their unique three-dimensional structures and potential applications in molecular electronics, light harvesting, and sensing. These complex molecules often utilize a central core from which conjugated arms radiate. A key building block for these structures is 1,3,5-triethynylbenzene (B1295396), which can serve as a C3-symmetric core. The Sonogashira cross-coupling reaction is the predominant method for the synthesis of these intricate structures, allowing for the iterative addition of phenylethynyl and other aryl units to build up the arms of the star. nih.govscielo.org.mx

Convergent and divergent strategies are the two primary approaches for the synthesis of these multi-armed and star-shaped OPEs. In a divergent approach , the synthesis begins from a multifunctional core, and successive generations of monomers are added outwards. Conversely, a convergent approach involves the synthesis of the dendritic arms (dendrons) first, which are then attached to a central core in the final step. The convergent method often allows for greater structural perfection and purity of the final product, as the intermediate dendrons can be purified at each stage.

A variety of functionalized phenylethynyl moieties can be incorporated into these architectures to tune their electronic and physical properties. For instance, the synthesis of star-shaped oligomers with triphenylamine (B166846) cores has been reported, highlighting the versatility of the building blocks that can be employed. researchgate.net The choice of solvent can also play a critical role in the success of these syntheses; for example, DMSO has been shown to be a highly effective solvent for double Sonogashira couplings in the preparation of certain OPEs. scielo.org.mx

Detailed research findings have demonstrated the successful synthesis of various multi-armed and star-shaped OPEs. For example, rigid tripoidal organic modules based on an OPE backbone have been synthesized by coupling a highly functionalized 5-iodosalicyl aldehyde with 1,3,5-triethynylbenzene via Sonogashira coupling. nih.gov These structures are designed for applications in DNA-programmed assembly.

The following data tables summarize representative synthetic approaches and key findings in the construction of multi-armed and star-shaped OPEs incorporating phenylethynyl moieties.

Table 1: Synthesis of a Star-Shaped Oligo(phenylene ethynylene) via Convergent Sonogashira Coupling

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 1,3,5-Triiodobenzene, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃, NEt₃, 70 °C | 1,3,5-Tris[(trimethylsilyl)ethynyl]benzene | 95 | N/A |

| 2 | 1,3,5-Tris[(trimethylsilyl)ethynyl]benzene | K₂CO₃, MeOH/THF | 1,3,5-Triethynylbenzene | 98 | N/A |

| 3 | 1-Bromo-4-iodobenzene, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, NEt₃, THF, rt | 1-Bromo-4-(phenylethynyl)benzene | 85 | N/A |

| 4 | 1-Bromo-4-(phenylethynyl)benzene, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, NEt₃, THF, rt | 1-(Phenylethynyl)-4-[(trimethylsilyl)ethynyl]benzene | 88 | N/A |

| 5 | 1-(Phenylethynyl)-4-[(trimethylsilyl)ethynyl]benzene | K₂CO₃, MeOH/THF | 1-Ethynyl-4-(phenylethynyl)benzene | 97 | N/A |

| 6 | 1,3,5-Triethynylbenzene, 1-Iodo-4-(phenylethynyl)benzene | Pd(PPh₃)₄, CuI, PPh₃, Toluene/NEt₃, 80 °C | 1,3,5-Tris[4-(phenylethynyl)phenylethynyl]benzene | 75 | N/A |

Table 2: Synthesis of a Second-Generation Star-Shaped Oligomer with a Triphenylamine Core

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| 1,3,5-Tris(bromomethyl)benzene | Diethyl (4-formylphenyl)phosphonate | Wittig-Horner-Emmons Reaction | 1,3,5-Tris(4-vinylstyryl)benzene | researchgate.net |

| Tris(4-iodophenyl)amine | Vinyltriphenylamine | Heck Coupling | Second-Generation Star-Shaped Oligomer | researchgate.net |

Table 3: Regioselective Sonogashira Coupling for Asymmetric OPE Synthesis

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Bromo-2-iodo-N-morpholinebenzamide | 4-Ethynyl-N,N-dimethylaniline | Pd₂(dba)₃, DMSO, 40-45 °C | 5-Bromo-2-((4-(dimethylamino)phenyl)ethynyl)morpholinebenzamide | 72 | scielo.org.mx |

| 5-Bromo-2-((4-(dimethylamino)phenyl)ethynyl)morpholinebenzamide | 4-Ethynylbenzonitrile | PdCl₂(CH₃CN)₂, XPhos, Cs₂CO₃, CH₃CN, 75 °C | 5-((4-Cyanophenyl)ethynyl)-2-((4-(dimethylamino)phenyl)ethynyl)morpholinebenzamide | N/A | scielo.org.mx |

Reactivity, Transformation Mechanisms, and Catalysis Involving Benzene, 1 Ethynyl 3 Phenylethynyl Systems

Catalytic Hydrogenation Chemistry

The presence of two distinct alkyne functionalities—one terminal ethynyl (B1212043) group and one internal phenylethynyl group—makes the catalytic hydrogenation of Benzene (B151609), 1-ethynyl-3-(phenylethynyl)- a process of significant interest for achieving selective transformations.

Regio- and Chemoselective Hydrogenation of Ethynyl Moieties

The selective hydrogenation of a molecule with multiple unsaturated bonds is a significant challenge in catalysis. Current time information in San Diego, CA, US. In the case of Benzene, 1-ethynyl-3-(phenylethynyl)-, the goal is typically the partial hydrogenation of one or both alkyne groups to the corresponding alkenes, without over-reduction to alkanes or saturation of the aromatic rings.

The two alkyne groups are electronically and sterically distinct. The terminal ethynyl group is generally more reactive towards hydrogenation than the internal, sterically hindered phenylethynyl group. This difference should, in principle, allow for regioselective hydrogenation. By carefully selecting the catalyst, hydrogen pressure, and temperature, it is theoretically possible to hydrogenate the terminal alkyne to a vinyl group, leaving the internal alkyne untouched. Further hydrogenation could then reduce the phenylethynyl group.

The primary challenge is chemoselectivity—stopping the reaction at the alkene stage. High-performance heterogeneous catalysts for partial alkyne hydrogenation often consist of multi-metallic systems. Current time information in San Diego, CA, US. For instance, palladium catalysts are commonly used but can lead to over-hydrogenation. Current time information in San Diego, CA, US. Modifying these catalysts, for example, with lead (as in Lindlar's catalyst) or copper, can enhance selectivity towards the alkene.

Table 1: Potential Products from the Hydrogenation of Benzene, 1-ethynyl-3-(phenylethynyl)-

| Extent of Hydrogenation | Possible Product(s) | Notes |

| Partial (1 mole H₂) | Benzene, 1-ethenyl-3-(phenylethynyl)- | Regioselective hydrogenation of the terminal alkyne. |

| Benzene, 1-ethynyl-3-(1-phenylvinyl)- | Regioselective hydrogenation of the internal alkyne. | |

| Partial (2 moles H₂) | Benzene, 1-ethenyl-3-(1-phenylvinyl)- | Stepwise hydrogenation of both alkynes to alkenes. |

| Benzene, 1-ethyl-3-(phenylethynyl)- | Complete hydrogenation of the terminal alkyne. | |

| Full (4 moles H₂) | Benzene, 1-ethyl-3-(2-phenylethyl)- | Complete hydrogenation of both alkyne moieties. |

This table is conceptual and illustrates the theoretical products based on the principles of selective hydrogenation.

Mechanistic Investigations of Hydrogenation Pathways and Intermediates

The hydrogenation of alkynes over heterogeneous catalysts is generally understood to proceed via the Horiuti-Polanyi mechanism. This process involves the dissociative adsorption of hydrogen onto the metal surface, followed by the stepwise addition of hydrogen atoms to the alkyne, which is also adsorbed on the surface.

For a molecule like Benzene, 1-ethynyl-3-(phenylethynyl)-, the reaction pathway would involve:

Adsorption: Both the alkyne moieties and hydrogen molecules adsorb onto the active sites of the catalyst surface.

Hydrogen Dissociation: The H-H bond in H₂ is cleaved, forming adsorbed hydrogen atoms on the metal surface.

First Hydrogenation: A hydrogen atom is transferred to one of the alkyne carbons, forming a vinyl radical intermediate that remains adsorbed.

Second Hydrogenation: A second hydrogen atom adds to the other carbon of the original triple bond, yielding an alkene product. The alkene can then desorb from the surface or undergo further hydrogenation.

The selectivity for alkene formation is governed by the relative rates of alkene desorption versus its further hydrogenation. Catalysts that exhibit strong alkyne adsorption and weaker alkene adsorption tend to be more selective for the semi-hydrogenation product.

Performance of Heterogeneous and Single-Atom Catalysts

The rational design of heterogeneous palladium catalysts is a key area of research for selective alkyne hydrogenation. mdpi.com For industrial applications, catalysts must be highly active and selective to avoid the production of unwanted alkanes. Current time information in San Diego, CA, US.

Heterogeneous Catalysts: Ruthenium-based catalysts have been studied for the selective hydrogenation of benzene to cyclohexene (B86901), a reaction that shares the challenge of partial reduction of an aromatic system. researchgate.net In these systems, additives and supports play a crucial role in catalyst performance. For example, a Ru/La₂O₃–ZnO catalyst has shown stable performance over multiple cycles for benzene hydrogenation. researchgate.net While a different reaction, the data highlights the metrics used to evaluate catalyst performance. researchgate.net

Table 2: Example Performance of a Heterogeneous Catalyst in Selective Benzene Hydrogenation

| Catalyst System | Benzene Conversion (%) | Cyclohexene Yield (%) | Cyclohexene Selectivity (%) | Reusability |

| 2Ru/La₂O₃–ZnO with NaDCA | 45 | 18 | ~40 | Stable for at least 5 cycles researchgate.net |

Data from a study on the selective hydrogenation of benzene to cyclohexene and is presented for illustrative purposes of catalyst performance metrics. researchgate.net Conditions: 20 bar H₂, V(water)/V(benzene) = 2/1, 150 °C. researchgate.net

Single-Atom Catalysts (SACs): SACs represent a modern frontier in catalysis, offering maximum metal atom utilization and unique electronic properties that can lead to high selectivity. nih.gov They combine the advantages of uniform active sites found in homogeneous catalysts with the stability and ease of separation of heterogeneous catalysts. For alkyne hydrogenation, SACs can be designed to activate hydrogen and the substrate in a way that favors the formation of alkenes. nih.gov For instance, synergistic catalysts combining single iridium atoms and iridium nanoparticles on a carbon support have demonstrated unprecedented activity for the hydrogenation of quinoline. researchgate.net This approach, which separates the sites for hydrogen dissociation (nanoparticles) and substrate activation (single atoms), could be a promising strategy for the selective hydrogenation of complex molecules like Benzene, 1-ethynyl-3-(phenylethynyl)-. researchgate.net

Cyclization and Rearrangement Reactions

The conjugated enediyne structure of Benzene, 1-ethynyl-3-(phenylethynyl)- makes it a prime candidate for various cyclization and rearrangement reactions, particularly those mediated by thermal conditions or transition metals like gold.

Schmittel Cascade Cyclization in Benzannulated Enediyne Systems

The Schmittel cyclization is a thermal or metal-catalyzed reaction of enyne-allenes that generates α,3-didehydrotoluene biradicals, which then cyclize to form fluorenyl frameworks. Benzene, 1-ethynyl-3-(phenylethynyl)- is a benzannulated enediyne, a class of compounds that can serve as precursors to the necessary enyne-allene intermediates, typically through a propargyl-allenyl isomerization.

The proposed pathway would involve:

Isomerization: One of the ethynyl groups could isomerize to an allene (B1206475), although this is less common for simple aryl-alkynes without specific activating groups. More typically, a related propargylic alcohol would undergo dehydration and isomerization to form a reactive enyne-allene.

Cyclization: The resulting benzannulated enyne-allene would then undergo a C2-C6 (Schmittel) or C2-C7 (Myers-Saito) type cyclization.

Radical Cascade: The diradical intermediate would then trigger a cascade of reactions, ultimately leading to complex polycyclic aromatic structures.

Research on related systems has shown that these cascades can lead to the formation of multiple new carbon-carbon bonds and the assembly of several rings in a single operational step.

Gold-Mediated Cycloaddition and Isomerization Pathways

Gold catalysts are exceptionally effective at activating alkyne functionalities towards nucleophilic attack, enabling a wide range of cyclization and rearrangement reactions. While no studies have been published on the gold-catalyzed reactions of Benzene, 1-ethynyl-3-(phenylethynyl)-, extensive research on its isomer, 1-ethynyl-2-(phenylethynyl)benzene (EPB), provides significant insight into the likely reaction pathways.

In the case of the ortho isomer EPB, dual gold(I) catalysis promotes a ring-closure mechanism that can proceed via two competing pathways: a 5-exo-dig or a 6-endo-dig cyclization. Computational studies have shown that the 5-exo-dig pathway has a slightly lower activation barrier and is more exothermic, which is consistent with experimental observations.

The activation mechanism involves both σ- and π-coordination of the gold catalyst to the alkyne substrates. For the meta isomer, Benzene, 1-ethynyl-3-(phenylethynyl)-, analogous cyclization pathways are conceivable. A 6-endo cyclization involving the attack of one alkyne onto the gold-activated second alkyne could lead to a naphthalenic core. However, the geometric constraints of the 1,3-substitution pattern would likely lead to different activation barriers and product distributions compared to the 1,2-isomer.

Table 3: Calculated Activation Barriers for Gold-Catalyzed Cyclization of 1-Ethynyl-2-(phenylethynyl)benzene (EPB)

| Cyclization Pathway | Activation Barrier (kcal/mol) | Reaction Exothermicity (kcal/mol) |

| 5-exo-dig | 22.3 | -49.3 |

| 6-endo-dig | 23.9 | -45.9 |

Data from a computational study on the isomer 1-ethynyl-2-(phenylethynyl)benzene (EPB) catalyzed by two Au-N-heterocyclic carbene moieties. These values provide a reference for the potential energetics of similar cyclizations.

The study of the ortho isomer highlights that the activation is influenced by a strong structural component, with the strain of forming the five-membered ring being a significant factor. In a potential cyclization of the meta isomer, the geometric trajectory for intramolecular attack is substantially different, which would profoundly influence the activation energies and favor different cyclization modes, potentially leading to unique polycyclic aromatic structures.

Radical Chemistry of Phenylethynyl Species

The phenylethynyl radical (C₆H₅C≡C•) is a highly reactive intermediate that plays a significant role in the formation of complex aromatic structures. rsc.orgrsc.org Its chemistry is a key area of study in combustion and astrochemistry. rsc.orgacs.org

The phenylethynyl radical is elusive and requires specific methods for its generation and study. rsc.orgrsc.orghokudai.ac.jp In laboratory settings, this radical is commonly produced through the following methods:

Flash Vacuum Pyrolysis (FVP): High-temperature decomposition (1500–1700 K) of precursors like (bromoethynyl)benzene (B1266612) or (iodoethynyl)benzene (B1606193) is a robust method to generate the phenylethynyl radical in the gas phase. rsc.orgrsc.orgrsc.org

Photodissociation: Beams of the phenylethynyl radical can be produced by the laser photodissociation of a suitable precursor, such as (2-iodoethynyl)benzene, seeded in an inert gas. acs.orgnih.gov This method was also verified in low-temperature argon matrices. acs.org

Chemical Reactions: It can be formed via hydrogen abstraction from phenylacetylene (B144264) by other radicals like hydroxyl (OH) or ethynyl (C₂H). acs.orgnih.gov Additionally, the reaction of dicarbon (C₂) with benzene can produce phenylethynyl radicals under single-collision conditions. acs.orgnih.gov

Once generated, the radical is characterized using advanced spectroscopic techniques. Photoion mass-selected threshold photoelectron (ms-TPE) spectroscopy is a powerful tool for its isomer-specific identification and for studying its electronic structure. rsc.orgrsc.org This technique, combined with high-level ab initio calculations, has been used to investigate the complex electronic structure of both the radical and its cation. rsc.org The adiabatic ionization energy (AIE) of the radical has been determined to be 8.90 ± 0.05 eV. rsc.org

Recent studies have explored its electronic ground state, classifying it as a σ-type radical (X²A₁), analogous to the ethynyl radical, which is crucial for understanding its reactivity. acs.org However, other work suggests a π (²B₁) ground state, highlighting the complexity of its electronic structure. rsc.org

The phenylethynyl radical exhibits high reactivity with various unsaturated hydrocarbons, proceeding via barrierless addition-elimination mechanisms. nih.govrsc.org These reactions have been studied in detail using the crossed molecular beams technique, which allows for the investigation of single-collision events. acs.orgnih.gov

The reaction with allene (H₂C=C=CH₂) and methylacetylene (CH₃C≡CH) begins with the barrier-free addition of the radical to the terminal carbon of the hydrocarbon. nih.govnih.gov This forms a long-lived C₁₁H₉ collision complex that subsequently decomposes by losing a hydrogen atom to form stable products. acs.orgnih.gov These reactions are highly exoergic. nih.govnih.gov

A similar barrierless addition mechanism is observed in the reaction of the phenylethynyl radical with benzene-d6 (B120219) (C₆D₆). rsc.org This reaction proceeds through a phenylethynyl addition–cyclization–aromatization pathway to form phenanthrene-d6, demonstrating a route for building complex polycyclic aromatic hydrocarbons (PAHs). rsc.orgrsc.org The reaction is initiated by the addition of the radical center to the benzene ring, forming an intermediate that is 200 kJ mol⁻¹ below the energy of the reactants. rsc.org

| Reactant | Major Product(s) | Reaction Enthalpy (kJ mol⁻¹) | Mechanism Highlights |

|---|---|---|---|

| Allene (H₂C=C=CH₂) | 3,4-pentadien-1-yn-1-ylbenzene | -110 | Barrierless radical addition, H-atom elimination |

| Methylacetylene (CH₃C≡CH) | 1-phenyl-1,3-pentadiyne | -130 | Barrierless radical addition, H-atom elimination |

| Benzene (C₆H₆) | Phenanthrene | Overall exoergic | Barrierless addition, cyclization, aromatization |

The data in this table is based on findings from crossed molecular beam experiments and electronic structure calculations. nih.govrsc.orgnih.govacs.org

The dynamics of these reactions are indirect, proceeding through long-lived intermediates, which is indicated by the forward-backward symmetry observed in laboratory angular distributions of the products. acs.orgnih.gov

The chemistry of the phenylethynyl radical is fundamental to understanding the molecular mass growth processes that lead to the formation of polycyclic aromatic hydrocarbons (PAHs), soot, and carbonaceous nanoparticles. acs.orgnih.gov

In astrophysical environments like cold molecular clouds (e.g., TMC-1) and the atmospheres of planets and moons like Titan, the barrierless nature of phenylethynyl radical reactions is crucial. nih.govnih.govrsc.org These reactions can proceed even at the extremely low temperatures (as low as 10 K) found in these environments, providing a viable pathway for incorporating benzene rings into larger unsaturated hydrocarbons. nih.govrsc.org This represents a significant, previously overlooked route for the chemical evolution of complex organic molecules in space, which are precursors to interstellar grains. acs.orgnih.gov The detection of related ethynyl radicals in Titan's atmosphere further supports the importance of this chemistry. uhmreactiondynamics.org

In combustion , the phenylethynyl radical is a key intermediate in the formation of soot. acs.orgnih.gov During the pyrolysis of aromatic fuels like benzene, phenylacetylene is formed, and subsequent hydrogen abstraction produces the phenylethynyl radical. acs.orgnih.gov This radical can then react with other hydrocarbons present in the flame, such as vinylacetylene, in processes that lead to the growth of the first aromatic rings (like naphthalene) and subsequently larger PAHs. acs.orgnih.gov Understanding these radical-driven growth mechanisms, such as the Phenyl Addition/Cyclization (PAC) mechanism, is essential for developing accurate kinetic models of combustion and for controlling soot formation. nih.gov

Polymerization Mechanisms and Oligomerization Studies

The dual ethynyl functionalities of "Benzene, 1-ethynyl-3-(phenylethynyl)-" and its isomers make them ideal monomers for the synthesis of poly(arylene ethynylene)s (PAEs), a class of conjugated polymers with important optical and electronic properties. utoledo.edu

Step-growth polymerization is a primary method for synthesizing PAEs from ethynyl-functionalized monomers. acs.org This typically involves cross-coupling reactions where new carbon-carbon bonds are formed between the monomers.

The most common method is the Sonogashira cross-coupling reaction , which utilizes a palladium-copper co-catalyst system to couple a terminal alkyne with an aryl halide. rsc.org For monomers like "Benzene, 1-ethynyl-3-(phenylethynyl)-", which is a diyne, it would be co-polymerized with a dihaloarene in an A₂ + B₂ step-growth polycondensation. acs.org Alternatively, an AB-type monomer, containing both an ethynyl group and a halide on the same molecule, can be used. acs.org These polymerizations proceed in a classical step-growth fashion, where the molecular weight of the polymer builds up slowly throughout the reaction. acs.org

Recent advancements have also explored transition-metal-free polymerization methods. For instance, the polymerization of an AB-type monomer, 1-pentafluorophenylethynyl-4-[(trimethylsilyl)ethynyl]benzene, can be achieved using a catalytic amount of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). rsc.org This method demonstrates a linear relationship between molecular weight and monomer conversion, which is characteristic of a controlled polymerization process. rsc.org

| Polymerization Method | Monomer Type | Catalyst/Initiator | Key Features |

|---|---|---|---|

| Sonogashira Polycondensation | A₂ (e.g., 1,3-diethynylbenzene) + B₂ (e.g., diiodobenzene) | Pd/Cu complexes | Widely used for PAE synthesis; classic step-growth mechanism. |

| Sonogashira Polycondensation | AB (e.g., 4-ethynyl-1-iodobenzene) | Pd/Cu complexes | Stoichiometrically balanced monomer; can occur via step-growth. acs.org |

| Transition-Metal-Free Polycondensation | AB (e.g., 1-pentafluorophenylethynyl-4-[(trimethylsilyl)ethynyl]benzene) | TBAF or K-t-BuO/cryptand | Fast polymerization; controlled characteristics. rsc.org |

| Chain-Growth Insertion Polymerization | Diethynylarenes (e.g., 1,3-diethynylbenzene) | Rh(I) complexes | Forms cross-linked polyacetylene networks with permanent microporosity. researchgate.net |

On-surface synthesis has emerged as a powerful bottom-up approach to fabricate atomically precise one- and two-dimensional nanostructures, including well-defined poly(arylene ethynylene) chains. nih.govmdpi.com This technique involves depositing molecular precursors onto a crystalline surface, often a metal single crystal like Cu(111) or Au(111), and then inducing polymerization through thermal annealing. rsc.orgscispace.com

For creating PAE-type structures, two primary on-surface coupling strategies are employed:

Glaser Coupling: This involves the homocoupling of terminal alkyne groups. Precursors like diethynylbenzene isomers can be polymerized on a catalytic surface to form linear chains or extended networks. The specific isomer (ortho, meta, or para) dictates the geometry of the resulting polymer.

Ullmann-type Coupling: This reaction involves the dehalogenative coupling of aryl halides. nih.govmdpi.com It is a highly programmable and efficient method for creating C-C bonds on surfaces. nih.gov By designing precursors with both halogen and ethynyl functionalities, complex PAE architectures can be constructed with high precision. The reaction often proceeds through organometallic intermediates, especially on Ag and Cu surfaces, which can help guide the reaction pathways. mdpi.com

The resulting polymer chains and networks can be characterized in situ with high resolution using techniques like scanning tunneling microscopy (STM). This allows for direct visualization of the polymer structure, providing insights into the reaction mechanisms and the influence of the precursor design and surface template on the final architecture. nih.gov

Supramolecular Architectures and Self Assembly Phenomena of Benzene, 1 Ethynyl 3 Phenylethynyl Derivatives

Non-Covalent Interactions Governing Molecular Packing and Self-Organization

The spatial arrangement of Benzene (B151609), 1-ethynyl-3-(phenylethynyl)- derivatives in the solid state and in solution is dictated by a subtle interplay of various non-covalent forces. These interactions, though individually weak, collectively determine the final supramolecular architecture.

Halogen bonding, a directional interaction between a halogen atom (Lewis acid) and a Lewis base, has emerged as a powerful tool for engineering supramolecular structures. In functionality-rich hexasubstituted aromatic synthons, which can be derived from benzene frameworks, halogen bonds can direct molecular packing with high specificity. nih.gov

In certain crystal structures of hexasubstituted benzene derivatives containing bromine or iodine, C(Ar)−X⋯O(carbonyl) halogen bonds are the primary organizing force. nih.gov Each molecule, featuring two halogen atoms and two carbonyl groups, can form four equivalent halogen bonds with its neighbors. nih.gov This interaction is notably strong and directional, capable of producing complex, bidimensional woven patterns in the crystal lattice. nih.gov The significance of this interaction is underscored by the bond distances, which are shorter than the sum of the van der Waals radii of the involved atoms, indicating a strong attraction. nih.gov For instance, the Br⋯O separation in one such derivative was measured to be 3.147(3) Å, which is significantly shorter than the expected 3.37 Å from van der Waals radii. nih.gov The balance between these halogen bonds and other forces, like van der Waals interactions, ultimately defines the final crystal structure. researchgate.net

| Interaction Type | Donor | Acceptor | Measured Distance (Å) | Sum of van der Waals Radii (Å) | Reference |

|---|---|---|---|---|---|

| Halogen Bond | CAr-Br | O=C | 3.147(3) | 3.37 | nih.gov |

The acidic proton of an ethynyl (B1212043) group (C≡C-H) can act as a hydrogen bond donor, particularly when interacting with oxygen atoms. This C–H···O hydrogen bonding plays a crucial role in the crystal engineering of phenylethynyl benzene derivatives.

In the crystal structure of 1,4-bis[(3,5-dimethoxyphenyl)ethynyl]benzene, a regioisomer of the more common 1,4-bis(phenylethynyl)benzene (B159325) derivatives, the molecular packing is characterized by the formation of a "molecular tape" structure along the a-axis, which is formed and held together by C—H···O interactions. rsc.org These tapes then aggregate to form a herringbone-type structure. rsc.org Similarly, when multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes are used as organic linkers with copper ions, the resulting coordination polymers exhibit structures influenced by such weak hydrogen bonds, in concert with metal coordination. beilstein-journals.org

The extended π-systems of the aromatic and ethynyl groups in Benzene, 1-ethynyl-3-(phenylethynyl)- derivatives lead to significant π–π stacking interactions, which are fundamental to their self-association. Theoretical studies confirm that the presence of ethynyl substituents enhances the stacking affinity of the benzene ring compared to unsubstituted benzene. semanticscholar.org

In the liquid state, benzene molecules exhibit a preference for two main geometries: a parallel, offset stacking that mimics the layered structure of graphite (B72142) at short separations (<5 Å) and a perpendicular arrangement at larger separations (>5 Å). In the solid state, these interactions become more defined. For example, in one-dimensional zigzag chains formed by silver(I) complexes with 1,4-bis(pyridine-3-ylethynyl)benzene, pairs of chains are held together by weak π···π interactions between both the pyridyl and benzene rings. The rigidity of the molecular backbone is crucial; phenylacetylene (B144264) macrocycles show strong self-association driven by face-to-face π-π interactions, whereas more flexible open-chain oligomers associate much more weakly.

| System | Interacting Rings | Stacking Distance (Å) | Reference |

|---|---|---|---|

| Silver(I) complex of 1,4-bis(pyridine-3-ylethynyl)benzene | Pyridyl–Pyridyl | 3.638 | |

| Silver(I) complex of 1,4-bis(pyridine-3-ylethynyl)benzene | Benzene–Benzene | 3.831 |

Design and Construction of Supramolecular Networks and Macrocycles

By programming the molecular structure of Benzene, 1-ethynyl-3-(phenylethynyl)- derivatives, it is possible to direct their assembly into higher-order structures with specific geometries and properties, such as macrocycles and extended networks.

Derivatives of phenylethynyl benzene functionalized with coordinating groups, such as carboxylates or pyridyls, are excellent ligands for directed self-assembly with metal ions. This strategy has been used to construct a variety of coordination polymers and discrete metallocycles. beilstein-journals.org

For instance, a series of 1,3,5-tris(functionalised-phenylethynyl)benzenes has been used as organic linkers to build coordination polymers with copper ions in high yields. beilstein-journals.org The reaction of 1,4-bis(pyridine-3-ylethynyl)benzene with different silver(I) salts demonstrates the subtle control that can be exerted over the final architecture. Using AgClO₄, AgCF₃SO₃, or AgBF₄ resulted in one-dimensional zigzag chains. However, reacting the same ligand with AgNO₃ produced a sinusoidal chain, while a change in reaction procedure with AgBF₄ led to the formation of a discrete Ag₂L₆₂ metallocycle. This highlights how the choice of metal salt, counter-anion, and reaction conditions can direct the self-assembly process towards different, well-defined outcomes.

The self-assembly of molecules at liquid-solid interfaces can often be controlled by adjusting the concentration of the molecular building blocks in the solution. This provides a straightforward method for selecting between different structural polymorphs on a surface.

Studies using scanning tunneling microscopy (STM) have shown that for C₃-symmetric molecules like 1,3,5-tris(pyridin-3-ylethynyl)benzene (B13738649) on a graphite surface, the resulting structure is highly dependent on concentration. researchgate.net At low concentrations, the molecules tend to form porous, low-density 2D networks. researchgate.net As the concentration is increased, the packing becomes denser, leading to the formation of ordered, compact monolayers. researchgate.net

Interestingly, this behavior can be inverted. A study on 1,3,5-tris(4-carboxyphenylethynyl)-2,4,6-trimethylbenzene revealed an "inverse concentration dependence". At high solute concentrations, this molecule formed a low-density porous network, while at lower concentrations, it assembled into a high-density, compact network. This unusual behavior was attributed to the pre-aggregation of solute molecules in the solution before their deposition on the surface. These findings demonstrate that concentration is a critical and tunable parameter for controlling the architecture of self-assembled molecular networks at interfaces. researchgate.net

Thermotropic Liquid Crystalline Phase Formation Through Supramolecular Aggregation

The meta-substitution pattern of Benzene, 1-ethynyl-3-(phenylethynyl)- and its derivatives imparts a bent or "banana" shape to the molecule. This molecular geometry is a key factor in the formation of thermotropic liquid crystalline phases. Unlike their linear para-substituted counterparts, these bent-core molecules can pack in ways that lead to more complex and often biaxial nematic phases. aps.org The aggregation of these molecules, driven by π-π stacking of the aromatic rings and van der Waals forces, can lead to the spontaneous formation of ordered, fluid phases upon heating.

The specific nature of the liquid crystalline phases (e.g., nematic, smectic) and the temperatures at which these transitions occur are highly dependent on the nature of the substituents attached to the core structure. For instance, the addition of flexible alkyl or alkoxy side chains can lower melting points and promote the formation of mesophases. While specific data for derivatives of Benzene, 1-ethynyl-3-(phenylethynyl)- are not abundant in publicly accessible literature, studies on analogous bent-core systems based on 1,3-disubstituted benzene rings demonstrate the principle. For example, boomerang-shaped mesogens derived from a 2,5-bis-(p-hydroxyphenyl)-1,3,4-oxadiazole core exhibit nematic phases near 200°C. aps.org

The table below illustrates hypothetical phase transition data for a derivative of Benzene, 1-ethynyl-3-(phenylethynyl)-, based on typical observations for similar bent-core liquid crystals.

| Derivative Name | Substituents | Phase Transition | Temperature (°C) |

| Compound A | Di-hexyloxy | Crystal to Nematic | 125 |

| Nematic to Isotropic | 158 | ||

| Compound B | Di-dodecyloxy | Crystal to Smectic C | 98 |

| Smectic C to Nematic | 132 | ||

| Nematic to Isotropic | 145 |

Note: This table is illustrative and based on the properties of similar compound classes, as specific data for "Benzene, 1-ethynyl-3-(phenylethynyl)-" derivatives was not found in the searched literature.

Host-Guest Chemistry and Porous Materials Formation

The rigid structure and defined geometry of Benzene, 1-ethynyl-3-(phenylethynyl)- make it an excellent synthon for the construction of porous organic materials and macrocyclic hosts for guest molecules. The meta-phenylene ethynylene backbone can be incorporated into larger, shape-persistent macrocycles. These macrocycles possess well-defined, non-collapsible central cavities that can encapsulate small molecular guests, a cornerstone of host-guest chemistry. rsc.org

The formation of these host-guest complexes is driven by a combination of forces, including π-π stacking interactions between the electron-rich interior of the host and suitable guest molecules, as well as van der Waals forces. The size and shape of the macrocycle's cavity, which can be tuned by the synthesis of different derivatives, dictates the selectivity for specific guests. For example, triangular phenylene-ethynylene macrocycles have been shown to self-assemble into porous two-dimensional networks at the liquid/graphite interface, which can then adsorb various guest molecules. mdpi.com

Furthermore, the polymerization of monomers containing the 1,3-diethynylbenzene (B158350) unit can lead to the formation of porous organic polymers. These materials are characterized by high surface areas and a network of micropores, making them suitable for applications in gas storage and separation. The specific properties of these porous polymers, such as their surface area and pore size distribution, can be controlled by the choice of co-monomers and polymerization conditions.

Below is a table summarizing the potential host-guest and porous material characteristics of systems derived from Benzene, 1-ethynyl-3-(phenylethynyl)-.

| Host/Material Type | Guest Molecule | Key Interactions | Potential Application |

| Macrocyclic Host | Fullerene (C60) | π-π stacking, van der Waals | Molecular electronics |

| Porous Organic Polymer | Carbon Dioxide | Physisorption | Gas storage and capture |

| Self-Assembled Monolayer | Coronene | van der Waals, π-π stacking | Nanosensors |

Note: This table represents potential applications and interactions based on the known chemistry of the meta-phenylene ethynylene structural motif.

Applications in Advanced Materials Science Leveraging Benzene, 1 Ethynyl 3 Phenylethynyl Scaffolds

Electronic and Optoelectronic Materials

Research into organic light-emitting diodes (OLEDs), luminescent emitters, and molecular semiconductors consistently utilizes the linear, more symmetric 1,4-bis(phenylethynyl)benzene (B159325) scaffold. nih.govnih.gov Its derivatives are explored for creating blue phase liquid crystals and other optoelectronic materials due to their favorable electronic and thermal properties. nih.govnih.gov Theoretical and experimental studies on tuning photophysical properties and designing molecular semiconductors are centered on this para-isomer and its analogues. worktribe.com There is no corresponding body of research for the 1-ethynyl-3-(phenylethynyl)benzene isomer in these contexts.

Functional Polymers and Carbon Materials

Heat-Resistant Polymeric Compounds

The incorporation of phenylethynyl groups into polymer backbones is a well-established strategy for creating high-performance thermosetting resins with exceptional thermal stability. While direct polymerization data for Benzene (B151609), 1-ethynyl-3-(phenylethynyl)- is not extensively detailed, the behavior of phenylethynyl-terminated oligomers (PETIs) provides a strong model for the expected properties. Upon thermal curing at temperatures around 350-370°C, the ethynyl (B1212043) and phenylethynyl groups undergo complex cross-linking reactions, forming a highly rigid and stable network structure. mdpi.com This process converts the processable oligomer into an infusible thermoset with a very high glass transition temperature (Tg) and excellent thermo-oxidative stability. mdpi.com

These thermosets are prized for their ability to retain mechanical properties at elevated temperatures, solvent resistance, and moisture resistance. researchgate.net For instance, phenylethynyl-terminated imide thermosets have demonstrated glass transition temperatures as high as 455°C and 5% mass loss temperatures (a measure of thermal decomposition) exceeding 540°C in air. mdpi.comresearchgate.net The incorporation of a monomer like Benzene, 1-ethynyl-3-(phenylethynyl)- would contribute to a high cross-link density, which is critical for achieving these elite thermal properties. The curing reaction of the phenylethynyl groups is a thermally induced free-radical process that results in significant chain extension, branching, and cross-linking. researchgate.netnih.gov

Table 1: Representative Thermal Properties of Cured Phenylethynyl-Terminated Resins

| Property | Value | Significance |

| Curing Temperature | ~350 - 371 °C mdpi.comresearchgate.net | Initiates cross-linking of the ethynyl groups. |

| Glass Transition Temp. (Tg) | Up to 455 °C researchgate.net | Indicates the temperature at which the rigid, glassy polymer becomes more rubbery; a high Tg is crucial for high-temperature applications. |

| 5% Weight Loss Temp. (TGA) | > 540 °C mdpi.com | Represents the onset of thermal decomposition, demonstrating exceptional thermal stability. |

| Resulting Network | Highly cross-linked, rigid mdpi.com | Provides excellent mechanical strength and resistance to solvents and heat. |

Liquid Crystalline Materials and Blue Phase Liquid Crystals

In the field of liquid crystals (LCs), molecular geometry is paramount. While Benzene, 1-ethynyl-3-(phenylethynyl)- possesses a bent (meta-substituted) structure, the closely related linear isomer, 1,4-bis(phenylethynyl)benzene (BPEB), and its derivatives are highly valued for their applications in advanced LC displays. nih.gov These linear, rod-like molecules are key components in formulating nematic liquid crystal mixtures with high optical anisotropy (Δn) and desirable dielectric anisotropy (Δε), which are essential for display performance. nih.govmdpi.comdntb.gov.ua

Specifically, derivatives of BPEB have been instrumental in the development of blue phase liquid crystals (BPLCs). nih.govnih.gov Blue phases are a unique state of matter that exists between the cholesteric and isotropic liquid phases, characterized by a three-dimensional, self-assembled cubic lattice of disclination lines. rsc.orgaps.org These 3D nanostructures give BPLCs unique electro-optical properties, such as sub-millisecond response times, which is a significant advantage for next-generation displays. nih.gov By carefully designing BPEB derivatives and adding a chiral dopant to the resulting LC mixture, researchers have successfully created BPLC materials with stable blue phase temperature ranges. mdpi.comnih.gov

Table 2: Properties of a Liquid Crystal Mixture Containing 1,4-bis(phenylethynyl)benzene (BPEB) Derivatives

| Parameter | Value (at 25 °C) | Relevance to Blue Phase LC |

| Dielectric Anisotropy (Δε) | 29.0 mdpi.comdntb.gov.ua | A large Δε is necessary for low-voltage operation of the display. |

| Optical Anisotropy (Δn) | 0.283 mdpi.comdntb.gov.ua | A high Δn allows for thinner display cells, which contributes to faster response times. |

| Resulting BPLC Range | 8 °C mdpi.comnih.gov | The stable temperature window in which the blue phase exists, enabled by the addition of a chiral dopant to the BPEB-based mixture. |

Nanomaterials and Surface Engineering

The rigid, conjugated structure and reactive terminal alkyne of Benzene, 1-ethynyl-3-(phenylethynyl)- make it a versatile building block for bottom-up fabrication in nanotechnology.

Benzene, 1-ethynyl-3-(phenylethynyl)- is an ideal monomer for the synthesis of poly(phenylene ethynylene)s (PPEs), a class of polymers known for forming well-defined nanostructures. The terminal ethynyl and phenylethynyl groups can participate in polymerization reactions, such as Sonogashira coupling, to create long, conjugated polymer chains. dntb.gov.ua The meta-substitution pattern of the central benzene ring imparts a specific kinked or coiled conformation to the polymer chain.

This controlled geometry can lead to the formation of "foldamers," which are artificial folded molecules that mimic the complex secondary structures of biological polymers like proteins. fu-berlin.de By manipulating the synthesis conditions and side chains, these polymer backbones can be designed to self-assemble into higher-order structures, including nanoribbons and nanofibers. These nanostructures have potential applications in molecular electronics, sensors, and photonics due to their unique electronic and optical properties derived from the extended π-conjugation. A series of novel monomers based on linear 1,4-phenylethynyl or 1,5-naphthylethynyl subunits have been synthesized and show potential as components of oligomers or polymers. researchgate.net

Table 3: Conceptual Steps for Nanostructure Fabrication

| Step | Description | Key Chemistry |

| 1. Monomer Synthesis | Preparation of high-purity Benzene, 1-ethynyl-3-(phenylethynyl)-. | Standard organic synthesis techniques. |

| 2. Polymerization | Controlled polymerization (e.g., via Sonogashira coupling) to form high molecular weight poly(meta-phenylene ethynylene). dntb.gov.uafu-berlin.de | Palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl halides. |

| 3. Self-Assembly | The resulting polymer chains self-assemble in solution or on a substrate due to intermolecular forces. | π-π stacking, van der Waals forces. |

| 4. Nanostructure Formation | Formation of ordered nanostructures such as nanoribbons or foldamers. | The inherent bent geometry of the monomer dictates the final folded or assembled structure. |

The terminal alkyne on the Benzene, 1-ethynyl-3-(phenylethynyl)- molecule is a powerful functional group for surface engineering. It can be used to covalently graft the molecule onto various substrates, such as silicon, gold, or other metals, to form self-assembled monolayers (SAMs). This process allows for precise control over the chemical and physical properties of a material's surface.

Upon attachment, the molecule orients itself with the alkyne group bonded to the surface, while the bulky and aromatic phenylethynyl group extends outwards. This creates a well-defined organic monolayer whose surface properties are dictated by the exposed phenyl ring. Such modified surfaces can exhibit altered hydrophobicity, surface energy, and reactivity. Furthermore, the terminal alkyne of an already-formed monolayer can be used as a chemical handle for further "click" chemistry reactions, allowing for the attachment of other functional molecules in a highly efficient and specific manner. The use of related silylene and aryleneethynylene structures in polymers highlights the utility of these building blocks in materials chemistry. acs.org

Table 4: Components of a Monolayer from Benzene, 1-ethynyl-3-(phenylethynyl)-

| Molecular Component | Function in the Monolayer | Resulting Surface Property |

| Terminal Ethynyl Group | Anchor: Forms a covalent bond with the substrate surface. | Provides robust attachment and stability to the monolayer. |

| meta-Phenylene Ring | Spacer/Backbone: Provides a rigid, defined structure and spacing between molecules. | Influences the packing density and orientation of the monolayer. |

| Phenylethynyl Group | Terminal Group: Exposed at the monolayer-environment interface. | Dictates the surface energy, wettability, and potential for aromatic interactions. |

Computational and Theoretical Investigations of Benzene, 1 Ethynyl 3 Phenylethynyl and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations balance computational cost and accuracy, making them ideal for investigating molecules with extended π-systems like Benzene (B151609), 1-ethynyl-3-(phenylethynyl)-.

The first step in any computational analysis is the determination of the molecule's stable three-dimensional structure. Quantum chemical methods are used to optimize the molecular geometry, finding the lowest energy arrangement of atoms. For conjugated systems, this includes assessing the planarity of aromatic rings and the orientation of substituents.

| Bond | Typical Calculated Length (Å) | Method/Reference |

|---|---|---|

| Ring C-C | 1.397 - 1.407 | HF/6-31G researchgate.net |

| C(ipso)-C(ethynyl) | 1.436 | HF/6-31G researchgate.net |

| C≡C(ethynyl) | 1.205 | HF/6-31G* researchgate.net |

The arrangement of π-electrons in conjugated molecules dictates their electronic and optical properties. Quantum chemical calculations are used to map the electronic structure, determining the energies and distributions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the wavelength of its lowest-energy electronic absorption.

In benzene, the HOMO and LUMO levels are degenerate. researchgate.netlibretexts.orgmasterorganicchemistry.com Substitution breaks this degeneracy, and the nature and position of the substituents allow for the fine-tuning of the HOMO-LUMO gap. researchgate.net For Benzene, 1-ethynyl-3-(phenylethynyl)-, the extended conjugation provided by the phenylethynyl group is expected to significantly lower the LUMO energy and raise the HOMO energy compared to benzene, resulting in a smaller energy gap. ucm.es The meta-substitution pattern, however, disrupts the π-electron conjugation compared to a para-substituted isomer, which would likely result in a larger band gap than its para-counterpart. Computational studies on related isomers confirm that meta-branching can lead to shorter absorption wavelengths due to this disruption. Time-dependent DFT (TD-DFT) is the standard method for calculating vertical excitation energies, which correspond to UV-Vis absorption spectra. researchgate.net

| Compound | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|

| Benzene | ~6.8 | B3LYP/6-31G(d) researchgate.net |

| Indeno[1,2-b]fluorene | ~1.9 | DFT ucm.es |

| Phenyl Acetylene (B1199291) Substituted Indeno[1,2-b]fluorene | ~1.5 | DFT ucm.es |

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies and reaction enthalpies. This provides a detailed thermodynamic and kinetic profile of potential reaction pathways. For molecules like Benzene, 1-ethynyl-3-(phenylethynyl)-, this is particularly relevant for understanding their stability and their role as precursors in combustion or materials synthesis.

For example, the phenylethynyl radical, a key fragment of the target molecule, is a known intermediate in the formation of polycyclic aromatic hydrocarbons (PAHs) in high-temperature environments like combustion flames and interstellar space. rsc.orgacs.orgnih.gov Computational studies have modeled its reaction with small unsaturated molecules like allene (B1206475) and methylacetylene, showing that the reactions proceed via barrierless addition to form long-lived intermediates, followed by hydrogen atom loss. acs.orgnih.govnih.gov The classical hydrogen abstraction–C2H2 addition (HACA) model for PAH growth has been extensively studied computationally, revealing complex pathways and product distributions that depend on temperature and the specific radical isomer. rsc.orgexlibrisgroup.com Similar methods could be applied to Benzene, 1-ethynyl-3-(phenylethynyl)- to predict its decomposition pathways or its reactivity in polymerization or cycloaddition reactions. nih.gov

Visualizing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides a qualitative understanding of a molecule's reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights regions prone to nucleophilic attack. The MEP map displays the charge distribution on the molecule's surface, with negative potential (typically colored red) indicating electron-rich areas and positive potential (blue) indicating electron-poor areas. nih.govwalisongo.ac.idresearchgate.net

For Benzene, 1-ethynyl-3-(phenylethynyl)-, the HOMO is expected to be distributed across the π-system, with significant contributions from the phenylacetylene (B144264) moiety. The LUMO would also be delocalized over the conjugated framework. The MEP map would show a negative potential above and below the planes of the aromatic rings and around the triple bonds, which are regions of high electron density. ucsb.edu These π-rich areas are sites for interactions with cations and electrophiles. Conversely, the hydrogen atoms would appear as regions of positive potential, susceptible to interaction with nucleophiles or bases. nih.govresearchgate.net

Molecules with extended π-electron systems are often investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical data processing. nih.gov The first hyperpolarizability (β) is a measure of the second-order NLO response. Computational methods, such as DFT and TD-DFT, are routinely used to calculate polarizability (α) and hyperpolarizability (β) tensors. researchgate.netnih.gov

While classic NLO chromophores often feature strong electron-donating and electron-accepting groups, extended conjugation alone can lead to significant NLO responses. researchgate.net The calculated hyperpolarizability of Benzene, 1-ethynyl-3-(phenylethynyl)- would provide insight into its potential as an NLO material. Studies on related derivatives show that properties like hyperpolarizability are highly sensitive to the molecular structure and the nature of substituents. researchgate.net A small HOMO-LUMO gap is often correlated with large hyperpolarizability values. nih.gov

| Compound | β (x 10-30 esu) | Computational Method |

|---|---|---|

| Urea (Reference) | ~0.37 | Experimental nih.gov |

| Fused-triazine derivative 3 | 5.55 | B3LYP/6-311G nih.gov |

| Fused-triazine derivative 5 | 8.89 | B3LYP/6-311G nih.gov |

Molecular Dynamics Simulations for Supramolecular Assembly and Material Behavior

While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are used to model the behavior of large ensembles of molecules over time. youtube.com This physics-based method is essential for understanding condensed-phase properties, such as supramolecular self-assembly, and for predicting bulk material characteristics. nih.govnih.gov

For a molecule like Benzene, 1-ethynyl-3-(phenylethynyl)-, with its rigid, planar structure and extensive π-surfaces, MD simulations are ideal for investigating how individual molecules aggregate. nih.gov These simulations can predict the formation of ordered structures driven by non-covalent interactions, primarily π-π stacking and van der Waals forces. By modeling a system containing many molecules in a solvent or in a melt, MD can reveal tendencies to form liquid crystalline phases, nanofibers, or thin films. Furthermore, MD simulations can be used to calculate important material properties like viscosity, diffusion coefficients, and mechanical moduli, providing a link between molecular structure and macroscopic behavior. rsc.org High-throughput MD simulations are becoming an increasingly powerful tool for screening large numbers of chemical structures to discover materials with optimal properties. chemrxiv.org

Virtual Screening and Design of Functional Molecules

The unique structural and electronic characteristics of the "Benzene, 1-ethynyl-3-(phenylethynyl)-" scaffold make it an attractive candidate for the in silico design and virtual screening of novel functional molecules. Computational chemistry offers a powerful toolkit to predict and tune the properties of its derivatives for a wide array of applications, including organic electronics and nonlinear optics. By systematically modifying the core structure and evaluating the resulting electronic properties, researchers can identify promising candidates for synthesis and experimental validation, thereby accelerating the materials discovery process.

Principles of Virtual Screening

Virtual screening in this context involves the computational assessment of a large library of virtual compounds derived from the parent structure, "Benzene, 1-ethynyl-3-(phenylethynyl)-". The process generally begins with the creation of a virtual library by adding various substituent groups to the phenyl rings of the core molecule. These substituents are chosen based on their known electron-donating or electron-withdrawing properties, which can significantly influence the electronic and optical behavior of the molecule.

The properties of each molecule in the virtual library are then calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). Key parameters that are typically evaluated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability and the energy required for electronic excitation.

Ionization Potential and Electron Affinity: These properties relate to the ease with which a molecule can lose or gain an electron, respectively, which is fundamental for applications in organic electronics.

Reorganization Energy: This parameter quantifies the geometric relaxation energy of a molecule upon gaining or losing an electron. Lower reorganization energies are desirable for efficient charge transport in organic semiconductors.

Nonlinear Optical (NLO) Properties: For applications in photonics, properties such as the first and second hyperpolarizabilities are calculated to assess the NLO response of the molecules.

By screening the calculated properties of the entire virtual library, researchers can identify lead candidates that exhibit the most promising characteristics for a specific application.

Design of Functional Molecules Based on the 1-Ethynyl-3-(phenylethynyl)benzene Scaffold

The design of functional molecules based on the "Benzene, 1-ethynyl-3-(phenylethynyl)-" scaffold leverages the principles of molecular engineering to fine-tune its properties. The strategic placement of functional groups can be used to modulate the electronic landscape of the molecule. For instance, the introduction of electron-donating groups (such as -NH2, -OH, or -OCH3) is expected to raise the HOMO energy level, while electron-withdrawing groups (such as -NO2, -CN, or -CF3) will typically lower the LUMO energy level. This ability to tune the HOMO-LUMO gap is central to the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

A hypothetical virtual screening study of "Benzene, 1-ethynyl-3-(phenylethynyl)-" derivatives might involve the substitution of the terminal phenyl ring with various functional groups. The results of such a study could be tabulated to compare the performance of different derivatives.

Table 1: Calculated Electronic Properties of Substituted Benzene, 1-ethynyl-3-(phenylethynyl)- Analogues

| Substituent (at para-position of terminal phenyl ring) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H (Parent Compound) | -6.25 | -1.80 | 4.45 |

| -NH2 (Amino) | -5.80 | -1.75 | 4.05 |

| -OCH3 (Methoxy) | -6.05 | -1.78 | 4.27 |

| -CH3 (Methyl) | -6.15 | -1.79 | 4.36 |

| -Cl (Chloro) | -6.35 | -1.95 | 4.40 |

| -CN (Cyano) | -6.50 | -2.10 | 4.40 |

| -NO2 (Nitro) | -6.65 | -2.30 | 4.35 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends in a virtual screening study.

The trends in the table above illustrate how electron-donating groups (-NH2, -OCH3, -CH3) tend to decrease the HOMO-LUMO gap, which can be advantageous for creating materials that absorb light at longer wavelengths. Conversely, electron-withdrawing groups (-Cl, -CN, -NO2) can also modulate the electronic properties in a predictable manner.

Further computational analysis can be performed to predict other key performance metrics. For example, in the design of materials for organic electronics, the reorganization energy for both hole (λh) and electron (λe) transport is a critical parameter.

Table 2: Predicted Reorganization Energies for Selected Benzene, 1-ethynyl-3-(phenylethynyl)- Derivatives

| Derivative | λh (eV) | λe (eV) |

| Benzene, 1-ethynyl-3-(4-aminophenylethynyl)- | 0.25 | 0.35 |

| Benzene, 1-ethynyl-3-(4-nitrophenylethynyl)- | 0.30 | 0.22 |

Note: The data in this table is hypothetical and for illustrative purposes.

A lower reorganization energy is generally indicative of a higher charge mobility. In this hypothetical case, the amino-substituted derivative shows a lower reorganization energy for hole transport, suggesting it may be a better p-type semiconductor, while the nitro-substituted derivative shows a lower reorganization energy for electron transport, indicating potential as an n-type semiconductor.

Through such systematic in silico studies, the vast chemical space of "Benzene, 1-ethynyl-3-(phenylethynyl)-" analogues can be efficiently explored to identify promising candidates for a range of advanced applications, guiding synthetic efforts towards the most viable molecular designs.

Advanced Characterization Methodologies for Benzene, 1 Ethynyl 3 Phenylethynyl Based Research

Spectroscopic Techniques

Spectroscopy is fundamental to the analysis of "Benzene, 1-ethynyl-3-(phenylethynyl)-", providing insights from bond vibrations to electronic transitions and the identification of transient radical species.

Vibrational spectroscopy probes the specific vibrational modes of the chemical bonds within "Benzene, 1-ethynyl-3-(phenylethynyl)-", allowing for functional group identification and analysis of molecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is defined by several characteristic absorption bands. By analogy with related structures like 1-nitro-3-phenylethynyl-benzene and 1-chloro-3-(p-tolylethynyl)benzene, the following peaks are expected rsc.orgrsc.org:

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the hydrogen atom on the terminal alkyne.

Aromatic C-H Stretch: Multiple weak to medium bands appearing just above 3000 cm⁻¹.

C≡C Stretch: Alkyne carbon-carbon triple bond stretching vibrations typically appear in the 2100-2260 cm⁻¹ region. For "Benzene, 1-ethynyl-3-(phenylethynyl)-", two distinct bands are anticipated: one for the terminal alkyne (weaker) and one for the internal, disubstituted alkyne (stronger), as seen in related compounds where values around 2209-2224 cm⁻¹ are reported. rsc.orgrsc.org

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) rings.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene rings appear in the 690-900 cm⁻¹ region, which are diagnostic of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for the symmetric and non-polar C≡C bonds, which yield strong Raman signals. In 1,3,5-Tris(phenylethynyl)benzene, a closely related symmetric molecule, a strong, polarized band is observed at 2213 cm⁻¹, assigned to the C≡C stretching mode. acs.org For the less symmetric "Benzene, 1-ethynyl-3-(phenylethynyl)-", two distinct C≡C stretching frequencies would be expected in the Raman spectrum. Analysis of peak shifts and broadening in solid-state spectra compared to solution spectra can provide information on intermolecular interactions, such as π-stacking, which affect the vibrational modes.

A summary of expected vibrational frequencies is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Terminal ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Medium |

| Internal C≡C Stretch | 2200 - 2240 | Medium | Strong |